molecular formula C18H20N2O B2717811 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine CAS No. 2411263-59-5

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine

Numéro de catalogue: B2717811
Numéro CAS: 2411263-59-5
Poids moléculaire: 280.371
Clé InChI: BATSTTOMQMQZHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Mécanisme D'action

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine selectively targets mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. It irreversibly binds to the ATP-binding site of EGFR, resulting in inhibition of downstream signaling pathways and ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutation in vitro and in vivo. It has also demonstrated a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine is its specificity for mutant forms of EGFR, which allows for targeted inhibition of cancer cells while sparing normal cells. However, one limitation is that it may not be effective in patients with other resistance mechanisms, such as MET amplification or HER2 mutations.

Orientations Futures

For research on 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine include investigating its efficacy in combination with other targeted therapies or immunotherapies, as well as exploring its potential use in other EGFR-mutant cancers. Additionally, further studies may be needed to optimize dosing and treatment duration for maximum efficacy.

Méthodes De Synthèse

The synthesis of 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine involves the reaction of 4-chloro-3-nitropyridine with 3-[(1-cyclobutylaziridin-2-yl)methoxy]aniline in the presence of a palladium catalyst. The resulting intermediate is then reduced to form this compound.

Applications De Recherche Scientifique

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine has been extensively studied for its efficacy in treating NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs. This compound has also demonstrated a favorable safety profile in clinical trials.

Propriétés

IUPAC Name

4-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-15(14-7-9-19-10-8-14)11-18(6-1)21-13-17-12-20(17)16-4-2-5-16/h1,3,6-11,16-17H,2,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATSTTOMQMQZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.